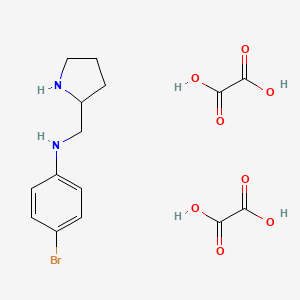

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate

Description

Historical Development and Significance in Organic Chemistry

The development of this compound represents an important advancement in the synthesis of complex heterocyclic amine compounds that bridge aromatic halogen chemistry with saturated nitrogen heterocycles. The compound emerged from systematic research into brominated aniline derivatives that could incorporate pyrrolidine functionality, reflecting broader trends in organic chemistry toward creating multifunctional molecules with enhanced biological activity profiles. Historical context reveals that brominated anilines have been fundamental building blocks in organic synthesis since the early development of aromatic substitution chemistry, with 4-bromoaniline serving as a key intermediate in pharmaceutical, agrochemical, and dye synthesis applications. The specific incorporation of pyrrolidine-2-ylmethyl functionality represents a more recent development, reflecting advances in understanding how five-membered saturated nitrogen heterocycles can modulate the biological and chemical properties of aromatic amine systems.

The significance of this compound within organic chemistry extends beyond its immediate synthetic utility to encompass its role as a model system for understanding the interplay between aromatic halogenation and heterocyclic substitution patterns. Research has demonstrated that the combination of bromine substituents with pyrrolidine-derived side chains creates unique electronic environments that influence both chemical reactivity and potential biological activity. The formation of the dioxalate salt represents an important formulation strategy that enhances the compound's solubility and stability characteristics, making it more suitable for various research applications and potential pharmaceutical development. This approach to salt formation reflects broader trends in medicinal chemistry toward optimizing the physical and chemical properties of active compounds through strategic counter-ion selection.

The compound's development also reflects the growing importance of heterocyclic amines in modern drug discovery and chemical biology research. Pyrrolidine-containing compounds have demonstrated significant biological activity across multiple therapeutic areas, making the systematic incorporation of pyrrolidine functionality into brominated aromatic systems a valuable synthetic strategy. The specific structural arrangement found in this compound provides a platform for investigating how different heterocyclic substitution patterns influence the overall properties of brominated aniline systems, contributing to fundamental understanding of structure-activity relationships in this important class of compounds.

Nomenclature, Identification, and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing both aromatic and heterocyclic components. The compound is officially registered with the Chemical Abstracts Service under the registry number 1177316-21-0, providing definitive identification within chemical databases and regulatory systems. The molecular formula is established as C₁₆H₂₁BrN₂O₈, reflecting the complete dioxalate salt form with a molecular weight of 449.25 grams per mole. Alternative nomenclature includes the designation as 4-bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline oxalic acid salt, which more explicitly describes the salt formation with oxalic acid components.

The compound's identification parameters extend beyond basic nomenclature to include specific structural identifiers that ensure unambiguous chemical identification. The International Chemical Identifier key for this compound provides a unique digital fingerprint that enables precise database searching and chemical information retrieval across multiple platforms. The Simplified Molecular Input Line Entry System representation offers a standardized textual description of the molecular structure that can be interpreted by chemical software systems for structural analysis and property prediction. These identification systems collectively ensure that the compound can be accurately referenced and distinguished from related brominated aniline derivatives that may share similar structural features.

Database searches reveal that this compound represents a specific member of a broader family of pyrrolidine-substituted brominated anilines, with the exact substitution pattern and salt formation distinguishing it from closely related analogs. The Registry of Toxic Effects of Chemical Substances and other safety databases maintain records for this compound class, though specific toxicological data for this exact derivative may be limited due to its specialized research applications. The compound's registration status facilitates its use in research applications while ensuring appropriate documentation for regulatory compliance in chemical research environments.

Classification within Heterocyclic and Arylamine Compound Families

This compound occupies a distinctive position within the classification systems used for heterocyclic and arylamine compounds, representing a convergence of multiple important structural motifs in organic chemistry. The compound is classified as an organic heterocyclic compound, specifically falling within the aryl amine derivative category due to its fundamental aniline structure with aromatic ring substitution. The presence of the pyrrolidine ring system places it within the broader family of five-membered saturated nitrogen heterocycles, which are recognized for their significant biological activity and synthetic utility in pharmaceutical chemistry. This dual classification reflects the compound's hybrid nature, combining the electronic properties of aromatic amines with the conformational flexibility and biological relevance of saturated nitrogen heterocycles.

Within the aromatic amine classification system, the compound represents a secondary amine derivative where the nitrogen atom of the aniline system is substituted with a pyrrolidin-2-ylmethyl group rather than simple alkyl or aryl substituents. This classification is significant because secondary aromatic amines often exhibit different chemical reactivity patterns compared to primary aromatic amines, particularly in electrophilic substitution reactions and oxidative coupling processes. The specific substitution pattern with a heterocyclic side chain further modulates these reactivity patterns, creating unique opportunities for synthetic elaboration and biological activity modulation. The bromine substituent at the para position relative to the amino group maintains the electron-withdrawing character typical of halogenated aromatic amines while providing a versatile functional handle for further chemical modification.

The heterocyclic amine classification encompasses the pyrrolidine component of the molecule, which represents a fully saturated five-membered nitrogen heterocycle that contrasts with aromatic nitrogen heterocycles such as pyridine or pyrrole. Pyrrolidine-containing compounds are recognized as an important subclass within medicinal chemistry due to their ability to adopt multiple conformational states while maintaining favorable pharmacokinetic properties. The specific connection of the pyrrolidine ring through a methylene bridge to the aromatic amine system creates a flexible linker that allows for optimal spatial positioning of both pharmacophoric elements. This structural arrangement places the compound within the category of conformationally flexible heterocyclic amines that can potentially interact with multiple biological targets through different binding modes.

The dioxalate salt formation adds an additional layer to the compound's classification, placing it within the category of organic acid salts that are commonly employed in pharmaceutical formulations to optimize solubility, stability, and bioavailability characteristics. The oxalic acid component provides two carboxylic acid groups that can form multiple hydrogen bonding interactions, enhancing the compound's water solubility compared to the free base form. This salt formation strategy is particularly important for compounds containing basic nitrogen atoms, as it enables the formation of stable crystalline materials suitable for research applications and potential pharmaceutical development. The classification as a dioxalate salt also impacts the compound's handling and storage requirements, as oxalate salts generally exhibit good chemical stability under ambient conditions.

Properties

IUPAC Name |

4-bromo-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.2C2H2O4/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;2*3-1(4)2(5)6/h3-6,11,13-14H,1-2,7-8H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWWNLOOMQWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 4-bromoaniline with 2-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the dioxalate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In studies involving enzyme inhibition and receptor binding assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Aniline Derivatives

The target compound differs from analogues in substituent type and position, influencing electronic and steric properties:

Key Observations :

- Schiff Bases (DPN3, ) : The absence of an imine bond in the target compound reduces susceptibility to hydrolysis, enhancing stability under acidic conditions.

- Pyrrolidine vs. Pyrazole/Benzyl Groups : The pyrrolidinylmethyl group in the target compound provides a rigid, cyclic amine structure, favoring chelation with transition metals (e.g., Rh, Pt) compared to pyrazole or benzyl groups .

Coordination Chemistry and Metal Complexation

Brominated anilines are precursors for metal complexes. For example:

- Rhodium Complexes : 4-Bromo-N-(1-pyrenylidene)aniline forms half-sandwich Rh(III) complexes via cyclometalation . The target compound’s pyrrolidine group may similarly facilitate chelation, though its smaller size compared to pyrenylidene could alter metal-binding kinetics.

- Platinum Complexes : N-(Arylidene)benzohydrazides form dinuclear Pt(II) complexes . The dioxalate salt in the target compound may influence crystallization during metalation.

Salt Forms and Physicochemical Properties

Dioxalate salts are common among aniline derivatives to enhance solubility. For example:

- 4-Ethoxy-N-(pyrrolidin-2-ylmethyl)aniline dioxalate : Replacing bromine with ethoxy reduces molecular weight (MW 400.38 vs. ~425 for bromo analogue) and alters lipophilicity .

- Free Base vs. Salt : The dioxalate form of the target compound likely has higher aqueous solubility than its free base, critical for biological or catalytic applications.

Biological Activity

4-Bromo-N-(Pyrrolidin-2-ylmethyl)aniline dioxalate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 449.25 g/mol. The compound features a bromine atom on the aromatic ring and a pyrrolidine moiety linked via a methylene bridge, enhancing its solubility and stability in various applications.

Synthesis Process:

- Starting Materials: 4-bromoaniline and 2-pyrrolidinylmethyl chloride.

- Reaction Conditions: Typically involves solvents such as dichloromethane or ethanol, with catalysts to optimize yield.

- Reaction Types:

- Oxidation: Using potassium permanganate or hydrogen peroxide.

- Reduction: Utilizing lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can replace the bromine atom with other groups.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The exact pathways affected are still under investigation, but potential applications include enzyme inhibition and receptor binding assays.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity: Studies show that pyrrole derivatives can act against cancer cells by inducing apoptosis and inhibiting cellular proliferation .

- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Enzyme Inhibition: The compound may serve as an enzyme inhibitor, which is critical in drug development for various diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrrole derivatives, including those related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.